molecular formula C22H13Cl2NO3 B4741564 N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide CAS No. 5274-31-7

N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4741564
CAS No.: 5274-31-7
M. Wt: 410.2 g/mol
InChI Key: NPUWQGJSOOPQFE-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 2,4-dichlorophenyl group, a 2-oxo-2H-chromen-3-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-oxo-2H-chromen-3-yl intermediate: This step involves the cyclization of a suitable precursor, such as salicylaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base like pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)acetamide
  • N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)propionamide

Uniqueness

N-(2,4-dichlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-16-8-9-19(18(24)12-16)25-21(26)15-6-3-5-13(10-15)17-11-14-4-1-2-7-20(14)28-22(17)27/h1-12H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUWQGJSOOPQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967188
Record name N-(2,4-Dichlorophenyl)-3-(2-oxo-2H-1-benzopyran-3-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5274-31-7
Record name N-(2,4-Dichlorophenyl)-3-(2-oxo-2H-1-benzopyran-3-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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